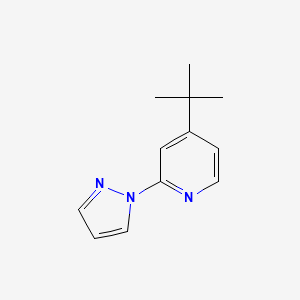

4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine

Description

4-Tert-butyl-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a pyrazole group and at the 4-position with a tert-butyl moiety. The tert-butyl group enhances steric bulk and hydrophobicity, while the pyrazole provides a nitrogen-rich coordination site, making the compound a versatile ligand in coordination chemistry. It is notably employed in the synthesis of tris[this compound]cobalt(III) complexes (e.g., FK209), which serve as p-type dopants in perovskite solar cells to improve charge transport and stability .

Properties

IUPAC Name |

4-tert-butyl-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIPESGJSYYVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(1H-pyrazol-1-yl)pyridine typically involves the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water, yielding the desired product in good yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Tert-butyl-2-(1H-pyrazol-1-yl)pyridine has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of this compound can inhibit specific protein kinases, such as raf kinase and p38 kinase, which are critical in cancer cell proliferation. For instance, studies have shown that certain pyrazolyl phenyl urea compounds exhibit potent anti-proliferative activity against tumor cells in vitro, suggesting a pathway for therapeutic development .

Case Study: Inhibition of Tumor Cell Proliferation

A study demonstrated that compounds derived from this compound effectively reduced the proliferation of various cancer cell lines, indicating their potential utility in cancer treatment protocols .

In materials science, the compound has been explored for its potential use in synthesizing novel materials with specific electronic properties. Its ability to form stable complexes with metals allows for the development of advanced materials used in sensors and catalysts.

Case Study: Synthesis of Novel Materials

Research has focused on utilizing this compound in the creation of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity suitable for gas storage and separation applications .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) by binding to its active site, thereby preventing the formation of pro-inflammatory mediators . Additionally, it can interact with receptors involved in signaling pathways, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Electronic and Steric Effects

- This compound : The tert-butyl group increases electron density on the pyridine ring (electron-donating effect) and introduces steric hindrance, stabilizing metal complexes and preventing aggregation in solar cell applications .

- 2,6-Di(1H-pyrazol-1-yl)pyridine : Dual pyrazole groups enhance electron-withdrawing effects and provide multiple coordination sites, favoring polynuclear metal complexes .

- 4,4′-Di-tert-butyl-2,2′-bipyridine : The bipyridine scaffold with tert-butyl groups improves solubility and π-conjugation, enhancing catalytic activity in redox reactions .

Physical and Chemical Properties

- Solubility: The tert-butyl group enhances organic solvent compatibility (e.g., chlorobenzene, dichloromethane), critical for processing in solar cell fabrication . Non-tert-butyl analogues, such as 2,6-dipyrazole derivatives, exhibit lower solubility .

- Thermal Stability : FK209’s tert-butyl ligands confer higher thermal stability (decomposition >250°C) compared to FK102 (~200°C), aligning with perovskite device longevity requirements .

Biological Activity

4-Tert-butyl-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3. Its structure features a pyridine ring substituted with a tert-butyl group and a pyrazole moiety, which contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrazole derivatives demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable case study reported that specific pyrazole derivatives inhibited the growth of human cancer cells in vitro, demonstrating their potential as therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. Research has shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. One study found that certain derivatives displayed a high selectivity index for COX-2, indicating their potential for treating inflammatory diseases with reduced gastrointestinal side effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a crucial mechanism for its anticancer effects.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, studies suggest it may possess favorable bioavailability due to its structural properties. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.